molecular formula C5H3BrClNO4S2 B2709877 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride CAS No. 82834-49-9

5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride

Cat. No. B2709877
CAS RN: 82834-49-9
M. Wt: 320.56
InChI Key: SLEAGFZMVSKREG-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3BrClNO4S2 . It is a pale-yellow to yellow-brown solid and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. The ring is substituted with a bromine atom, a nitro group, a methyl group, and a sulfonyl chloride group . The exact 3D structure is not provided in the sources.


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . Its molecular weight is 320.57 . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the sources.

Scientific Research Applications

Environmental Sensitive Protein Reagents

Research on water-soluble reagents, such as the conversion of 2-hydroxy-5-nitrobenzyl halides into corresponding dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, highlights the utility of specific chemical groups in modifying proteins. These reagents selectively modify amino acids like tryptophan and cysteine in aqueous solutions, suggesting that compounds like 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride could be utilized in protein labeling or modification under specific conditions (Horton & Tucker, 1970).

Nitration and Bromination Reactions

Studies on nitration and bromination reactions of heterocyclic compounds provide insights into how electron-rich thiophenes can be functionalized. For instance, nitration of 3-methyl-1,5-diphenylpyrazole and related compounds, as well as bromination and nitration reactions of thiophene derivatives, demonstrate the chemical reactivity of these molecules under various conditions. These reactions are crucial for introducing functional groups that could further react or modify other molecules, indicating potential pathways for the use of 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride in synthetic chemistry (Barry et al., 1969), (Beer et al., 1971).

Synthesis of Sulfonamides and Sulfones

The reactions of thiophene sulfonyl chloride derivatives with various amines and reagents to produce sulfonamides and sulfones illustrate a broad application in synthesizing bioactive molecules and intermediates for further chemical transformations. These methodologies could be applied to 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride for the synthesis of novel compounds with potential biological activities (Obafemi, 1982).

Potentiometric Titrations in Analytical Chemistry

The development of ion-selective electrodes for potentiometric titrations involving azo-coupling reactions with diazonium chloride solutions demonstrates the utility of specific sulfonyl chloride derivatives in analytical chemistry. This suggests that 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride could potentially be used in developing novel analytical methods or as a reagent in specific titration procedures (Vytras et al., 1984).

Safety and Hazards

5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride is classified as dangerous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . The compound may interact with its targets through similar mechanisms.

Biochemical Pathways

The specific biochemical pathways affected by 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride It’s known that similar compounds participate in the synthesis of oligothiophene precursors for generating (porphinato)zinc (ii)-based chromophores .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride The compound’s molecular weight is 32057 , which could influence its bioavailability.

Result of Action

The specific molecular and cellular effects of 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride Similar compounds are known to participate in the synthesis of oligothiophene precursors , which could have various applications in organic electronics and photonics.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride It’s known that similar compounds can be prepared from thiophene by bromination followed by nitration .

properties

IUPAC Name

5-bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO4S2/c1-2-4(14(7,11)12)3(8(9)10)5(6)13-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEAGFZMVSKREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)Br)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-4-nitrothiophene-3-sulfonyl chloride

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